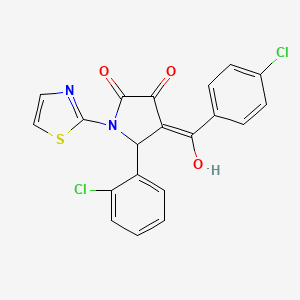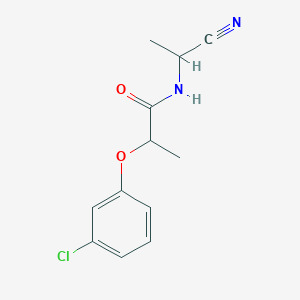![molecular formula C21H16Cl4N4O2 B2876701 3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide CAS No. 1210384-03-4](/img/structure/B2876701.png)
3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Dichloropyridines are generally white solids , and the presence of the chlorine atoms, amide group, and propylamino group could influence properties such as solubility, melting point, and boiling point.科学的研究の応用
Catalytic Activity and Polymorphism
- Concomitant Polymorphism : A study focused on the synthesis and characterization of a pyridine-2,6-dicarboxamide derivative, exploring its antibacterial activities and catalytic efficiency in transfer hydrogenation reactions. The research highlighted the compound's ability to crystallize in two polymorphic forms under the same conditions, with variations in conformation and packing influenced by intermolecular hydrogen bonding interactions. The study employed density functional theory (DFT) calculations to analyze the hydrogen bond interactions in the polymorphs, revealing differences in geometry, vibrational frequencies, and thermodynamic properties (Özdemir et al., 2012).
Synthetic Methodologies and Chemical Reactions
Microwave-Assisted Synthesis : Research on the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation demonstrated efficient routes to produce carboxamide derivatives. This study exemplifies the compound's utility in facilitating rapid and efficient synthetic reactions, contributing to advancements in chemical synthesis (Abdalha et al., 2011).
Antibacterial Drug Synthesis : Another study focused on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, highlighting the compound's significance in developing new treatments for bacterial infections. The study outlines the synthesis of pyrimidinone derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
特性
IUPAC Name |
3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N4O2/c1-2-10-29(21(31)19-15(23)7-9-17(25)28-19)13-5-3-4-12(11-13)26-20(30)18-14(22)6-8-16(24)27-18/h3-9,11H,2,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCXNMKPBPDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

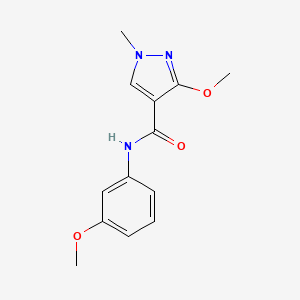
![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)

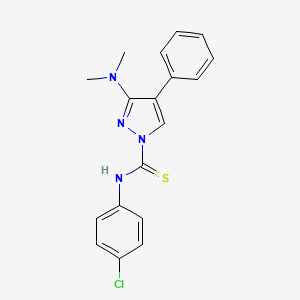
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
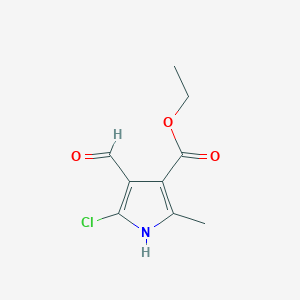
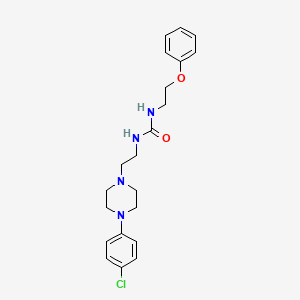

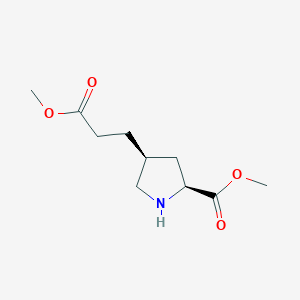
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)
